
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- is an organic compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with a dimethyl group and a propenyloxy group. It is a colorless liquid and is often used in various chemical and industrial applications due to its reactivity and stability .
Métodos De Preparación
The synthesis of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- typically involves the reaction of catechol with disubstituted halomethanes. This method is efficient and yields a high purity product. The reaction conditions often include the use of aprotic polar solvents to facilitate the methylenation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Its reactivity allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes .
Comparación Con Compuestos Similares
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- can be compared with other similar compounds such as:
1,3-Benzodioxole: A simpler structure without the dimethyl and propenyloxy groups, used in the synthesis of various bioactive compounds.
2,2-Dimethyl-1,3-benzodioxole: Similar in structure but lacks the propenyloxy group, used in pharmaceutical research.
2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole: Another related compound with different substituents, used as a reference material in analytical chemistry.
These comparisons highlight the unique structural features and reactivity of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)-, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
89084-84-4 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-prop-2-enoxy-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O3/c1-4-8-13-9-6-5-7-10-11(9)15-12(2,3)14-10/h4-7H,1,8H2,2-3H3 |
Clave InChI |
RBBGZVFBBYBNEH-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(O1)C(=CC=C2)OCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


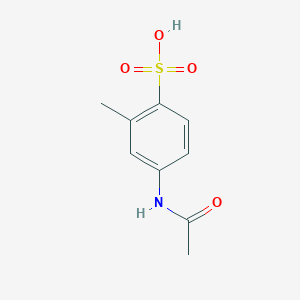


![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)
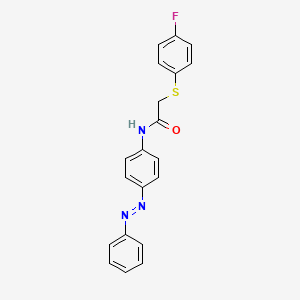

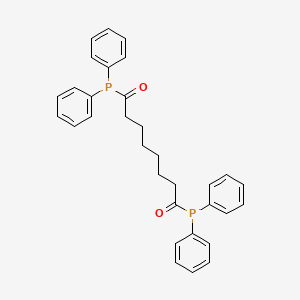
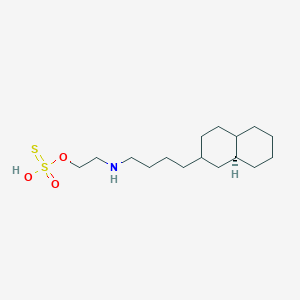
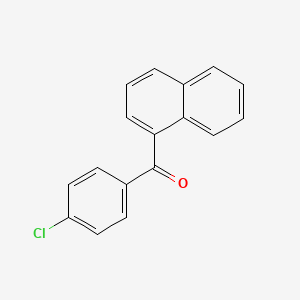
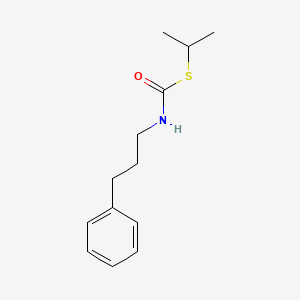
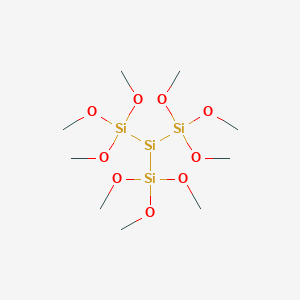
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)
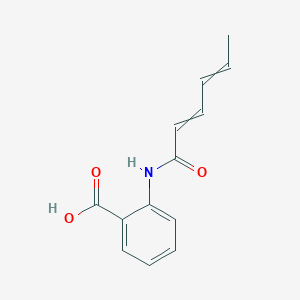
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
